N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
This compound features a benzodioxole moiety linked via a methyl group to a piperidine-4-carboxamide scaffold, which is further substituted with a pyridazine ring bearing a pyridin-3-yl group at the 6-position. The pyridazine-pyridinyl heterocyclic system may confer selectivity toward kinase targets or neurotransmitter receptors, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(25-13-16-3-5-20-21(12-16)31-15-30-20)17-7-10-28(11-8-17)22-6-4-19(26-27-22)18-2-1-9-24-14-18/h1-6,9,12,14,17H,7-8,10-11,13,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHCXYZJLGFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its pharmacological properties.
- A piperidine ring, which is commonly found in many bioactive compounds.
- A pyridazine and pyridine component that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant antitumor activity with IC50 values indicating potent effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 |
These compounds exhibited lower cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index. The mechanisms of action include:
- Inhibition of EGFR signaling pathways.
- Induction of apoptosis through modulation of mitochondrial proteins like Bax and Bcl-2 .
Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes. Inhibitors of COX-II are particularly relevant in the treatment of inflammation and pain.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| PYZ16 | COX-II | 0.52 | 10.73 | |
| Celecoxib | COX-II | 0.78 | 9.51 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds similar to this compound:
- Antitumor Study : A study involving a series of benzo[d][1,3]dioxole derivatives demonstrated significant anticancer activity against human cancer cell lines with minimal toxicity to normal cells. The study utilized flow cytometry for cell cycle analysis and apoptosis assays to elucidate mechanisms of action .
- Inflammation Model : In an in vivo model for inflammation, compounds were tested for their ability to reduce edema and pain responses, demonstrating promising anti-inflammatory effects comparable to established COX inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide ()
- Structural Differences: Central Ring: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Pyridazine Substituent: Cyclopropyl (non-aromatic, hydrophobic) vs. pyridin-3-yl (aromatic, polar). The pyridinyl group may enhance π-π stacking interactions but reduce lipophilicity.
Physicochemical Properties :
Property Target Compound (Estimated) Compound Molecular Formula C₂₃H₂₄N₅O₃ C₂₀H₂₃N₅O₃ Molecular Weight ~418.5 g/mol 381.4 g/mol Key Functional Groups Piperidine, pyridinyl Piperazine, cyclopropyl - Implications : The target compound’s higher molecular weight and aromatic pyridinyl group may improve target binding affinity but reduce passive diffusion compared to the cyclopropyl analog .
D-19: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide ()
- Structural Differences: Core Scaffold: Pyrrole carboxamide vs. piperidine-pyridazine. Substituents: D-19 includes a dihydroxypyridinone group, which may chelate metal ions or participate in redox reactions.
- Implications : The pyrrole core in D-19 could limit conformational flexibility compared to the piperidine-pyridazine system, affecting binding to flat enzymatic active sites .
Pharmacological and Physicochemical Properties
Key Observations :
- Piperidine’s single nitrogen may enhance metabolic stability compared to piperazine’s two basic centers .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the piperidine-4-carboxamide core in this compound?
- The piperidine-4-carboxamide moiety can be synthesized via condensation reactions between activated carbonyl intermediates (e.g., acid chlorides) and amines. For example, describes coupling piperazine derivatives with aldehydes like piperonal under reductive amination conditions (yield: 86–94%). Key steps include purification via flash chromatography and validation using NMR and HRMS .
Q. How can researchers confirm the structural integrity of the benzodioxole and pyridazine subunits?
- Analytical methods :
- NMR : and NMR to verify aromatic proton environments (e.g., benzodioxole protons at δ 6.7–7.2 ppm).
- HRMS : Accurate mass determination to confirm molecular formula (e.g., [M+H]+ ion matching calculated mass).
- HPLC : Purity assessment (>95% by reverse-phase chromatography) as demonstrated in and .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Use receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. highlights crystallography (1.6 Å resolution) for validating target engagement, while employs ESI-MS and IR spectroscopy for functional group analysis .
Advanced Research Questions
Q. How can molecular docking studies predict interactions between this compound and potential targets (e.g., GPCRs)?
- Methodology :
- Use software like AutoDock Vina or Schrödinger Suite for docking simulations.
- Align with crystallographic data (e.g., CGRP receptor in ) to validate binding poses.
- Focus on key residues (e.g., hydrogen bonding with pyridazine nitrogen or benzodioxole oxygen) .
Q. What strategies address metabolic instability of the pyridazine ring in pharmacokinetic studies?
- Approaches :
- Introduce electron-withdrawing substituents to reduce oxidation (e.g., fluorine at C-6 of pyridazine).
- Deuterate labile positions to prolong half-life, as seen in for improving metabolic stability .
Q. How do structural modifications to the benzodioxole group impact selectivity and off-target effects?
- SAR analysis :
- Replace benzodioxole with bioisosteres (e.g., substituted phenyl rings) and compare affinity via IC50 assays.
- shows that sulfonylpiperidine analogs maintain potency while altering solubility, suggesting similar strategies for tuning selectivity .
Q. What experimental designs resolve contradictions in receptor binding vs. functional activity data?
- Troubleshooting :
- Use orthogonal assays (e.g., calcium flux for functional activity vs. SPR for binding kinetics).
- Evaluate allosteric vs. orthosteric binding modes, as in , where crystallography clarified discrepancies between in vitro and cellular assays .
Methodological Guidelines
- Synthetic Optimization : Prioritize modular synthesis () to isolate intermediates for troubleshooting .
- Data Validation : Cross-reference NMR/HRMS with computational predictions (e.g., DFT for chemical shift assignments).
- Biological Assays : Include positive controls (e.g., known receptor antagonists) to benchmark activity, as in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
